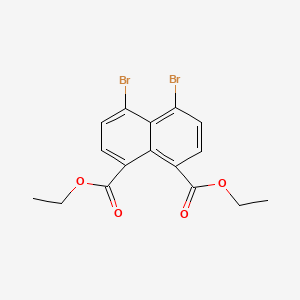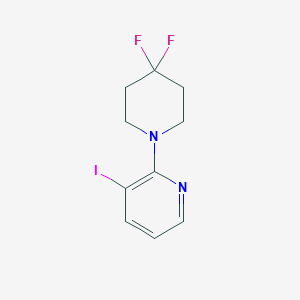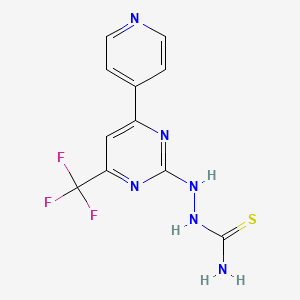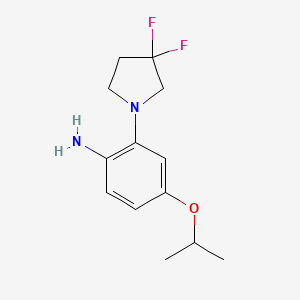
Methyl 6,7-Dimethoxyquinazoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6,7-Dimethoxyquinazoline-4-carboxylate: is a quinazoline derivative known for its diverse pharmacological properties. Quinazoline derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,7-Dimethoxyquinazoline-4-carboxylate typically involves the reaction of 6,7-dimethoxyquinazoline with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6,7-Dimethoxyquinazoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 6,7-Dimethoxyquinazoline-4-carboxylate is used as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: This compound and its derivatives have shown significant anti-tumor activities. They are evaluated for their potential as anti-cancer agents, particularly against human cancer cell lines .
Industry: In the pharmaceutical industry, it is used in the development of drugs targeting various diseases, including cancer and infectious diseases .
Mécanisme D'action
The mechanism of action of Methyl 6,7-Dimethoxyquinazoline-4-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors involved in cell proliferation and survival. For instance, it can inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division and apoptosis .
Comparaison Avec Des Composés Similaires
6,7-Dimethoxyquinazoline: Shares the same core structure but lacks the carboxylate group.
4-Methylquinazoline: Similar structure but with a methyl group instead of a carboxylate.
6,7-Dimethoxyquinazoline-4(3H)-one: Contains a ketone group instead of a carboxylate
Uniqueness: Methyl 6,7-Dimethoxyquinazoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C12H12N2O4 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
methyl 6,7-dimethoxyquinazoline-4-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-16-9-4-7-8(5-10(9)17-2)13-6-14-11(7)12(15)18-3/h4-6H,1-3H3 |
Clé InChI |
JDONOUOMOXXLDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)
![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)






![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)

